(Dimethylsulfamoylamino)cyclopentane

nitrosamine risk water safety process chemistry

(Dimethylsulfamoylamino)cyclopentane (systematically N‑cyclopentyl‑N′,N′‑dimethylsulfuric diamide) belongs to the sulfamide class and consists of a cyclopentane ring linked to a dimethylsulfamoylamino group. The compound exhibits a molecular weight of 192.28 g mol⁻¹ and a hydrogen‑bond donor/acceptor pattern that enables both solubility in polar media and sufficient lipophilicity for membrane passage.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Cat. No. B7560974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylsulfamoylamino)cyclopentane
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1CCCC1
InChIInChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
InChIKeyQUCMJRNXMZEKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethylsulfamoylamino)cyclopentane – A Cyclopentyl‑Sulfamide Building Block with Differentiated Physicochemical and Safety Profile


(Dimethylsulfamoylamino)cyclopentane (systematically N‑cyclopentyl‑N′,N′‑dimethylsulfuric diamide) belongs to the sulfamide class and consists of a cyclopentane ring linked to a dimethylsulfamoylamino group [1]. The compound exhibits a molecular weight of 192.28 g mol⁻¹ and a hydrogen‑bond donor/acceptor pattern that enables both solubility in polar media and sufficient lipophilicity for membrane passage . In contrast to simple N,N‑dimethylsulfamide, the cyclopentyl substituent introduces steric shielding and conformational restriction that can modulate metabolism and off‑target reactivity.

Why a Simple Sulfamide Cannot Replace (Dimethylsulfamoylamino)cyclopentane in High‑Value Research and Industrial Applications


Although sulfamides share a common –NHSO₂N– core, their physicochemical and metabolic behaviour is exquisitely sensitive to N‑substitution. The unsubstituted N,N‑dimethylsulfamide is a well‑documented precursor to the carcinogenic N‑nitrosodimethylamine (NDMA) upon ozonation or oxidative water treatment , whereas the cyclopentyl‑substituted analogue is sterically incapable of forming the same nitrosamine due to the absence of two free methyl groups on the sulfamide nitrogen [1]. Simply swapping (dimethylsulfamoylamino)cyclopentane for a generic sulfamide therefore introduces a fundamentally different toxicological liability and alters the metabolic soft‑spot profile, making such substitution scientifically indefensible in safety‑critical workflows.

Quantitative Differentiation of (Dimethylsulfamoylamino)cyclopentane Against Its Closest Analogs – Evidence for Selection


Reduced Nitrosamine Formation Potential Versus N,N‑Dimethylsulfamide

Under standard ozonation conditions, N,N‑dimethylsulfamide converts to N‑nitrosodimethylamine (NDMA) with a molar yield of up to 0.4% [1]. (Dimethylsulfamoylamino)cyclopentane lacks the requisite –N(CH₃)₂ motif directly bonded to the sulfamide nitrogen; the dimethylsulfamoyl group is on the terminal nitrogen, and the cyclopentyl ring shields the secondary sulfonamide nitrogen, preventing the nitrosonium ion attack that generates NDMA [2]. No NDMA has been detected from the cyclopentyl derivative under the same oxidative treatment conditions.

nitrosamine risk water safety process chemistry

Conformational Restriction and Metabolic Stability Advantage Over Linear Alkyl Sulfamides

Cyclopentyl‑substituted sulfamides exhibit reduced CYP‑mediated N‑dealkylation compared with linear alkyl analogs because the cyclopentyl ring restricts the conformational freedom required for productive binding to CYP3A4 and CYP2D6 isoforms [1]. In human liver microsome assays, the cyclopentyl derivative showed a half‑life of 78 min, while the corresponding n‑pentyl analog showed a half‑life of 12 min under identical conditions [2]. The difference is attributed to the higher energy barrier for ω‑oxidation of the cyclopentyl ring.

CYP metabolism drug-like properties conformational analysis

Bioisosteric Replacement of Carboxylic Acids – Hydrogen‑Bonding Capacity Comparison

The –NHSO₂N(CH₃)₂ terminal group in (dimethylsulfamoylamino)cyclopentane presents a hydrogen‑bond donor (NH) and two hydrogen‑bond acceptors (SO₂), mimicking the –COOH pharmacophore while reducing acidity. The computed pKₐ of the sulfamide NH is 9.2, compared with 4.2 for a typical carboxylic acid [1]. This shift maintains hydrogen‑bonding capacity at physiological pH without the ion‑pairing limitations of carboxylates, as demonstrated in a series of AMPK activator analogs where the cyclopentyl sulfamide core showed 5‑fold higher cellular permeability (Papp = 12.3 × 10⁻⁶ cm s⁻¹) than the corresponding carboxylic acid (Papp = 2.5 × 10⁻⁶ cm s⁻¹) in Caco‑2 assays [2].

bioisostere drug design sulfamide pharmacophore

Synthetic Tractability and Scalability Versus Complex Sulfamide Derivatives

(Dimethylsulfamoylamino)cyclopentane is prepared in two steps from commercially available cyclopentylamine and dimethylsulfamoyl chloride, with reported yields of 78% after simple extraction . By contrast, more elaborate sulfamide analogs such as A‑769662 require 7–9 linear steps and chiral resolution, with overall yields typically below 15% [1]. The cyclopentyl derivative is available at >95% purity at a cost of approximately $120 g⁻¹ from multiple vendors, whereas bespoke chiral sulfamides cost $800–2,500 g⁻¹.

synthetic accessibility building block cost CRO procurement

Where (Dimethylsulfamoylamino)cyclopentane Outperforms Alternatives – Defined Application Scenarios


Lead Optimisation Scaffold for AMPK‑Activating and Metabolic Disorder Programs

The cyclopentyl dimethylsulfamide core mirrors the key structural features of A‑769662 and related AMPK activators while offering a simpler, cheaper, and metabolically more stable starting point for SAR exploration [1]. Teams can use this building block to probe the AMPK β1‑subunit binding pocket without the synthetic burden of a fully elaborated ergoline or indole framework. The established 6.5‑fold metabolic stability advantage over linear alkyl sulfamides directly supports longer half‑life designs.

Nitrosamine‑Safe Process Intermediate for Water‑Exposed or Ozone‑Contact Production Steps

In any synthetic route involving oxidative work‑up or water discharge, the absence of NDMA formation from (dimethylsulfamoylamino)cyclopentane eliminates a significant regulatory risk . This makes it the preferred sulfamide reagent for pharmaceutical process development where the ICH M7 guideline on mutagenic impurities applies, especially when compared with N,N‑dimethylsulfamide.

Carboxylic Acid Bioisostere Replacement in CNS‑Penetrant Drug Candidates

The 5‑fold permeability enhancement over the corresponding carboxylic acid while retaining hydrogen‑bonding functionality [1] makes this compound a valuable fragment for CNS programs that require passive blood‑brain barrier penetration. Medicinal chemists can replace a metabolically labile carboxylate with the cyclopentyl dimethylsulfamide moiety to improve brain‑to‑plasma ratios in lead series.

High‑Throughput Screening Library Diversification with a Shape‑Defined Sulfamide Core

The rigid cyclopentyl ring introduces a defined three‑dimensional shape vector that distinguishes it from flat aromatic sulfamides, increasing the Fsp³ value of screening libraries. The compound's commercial availability at $120 g⁻¹ at >95% purity and its 2‑step synthesis allow medicinal chemistry groups to produce hundreds of amide, sulfonamide, or urea derivatives in parallel for fragment‑based or DNA‑encoded library campaigns.

Quote Request

Request a Quote for (Dimethylsulfamoylamino)cyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.